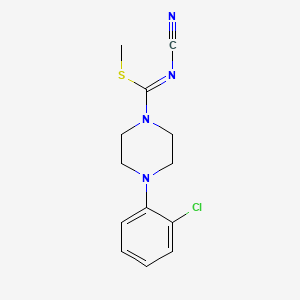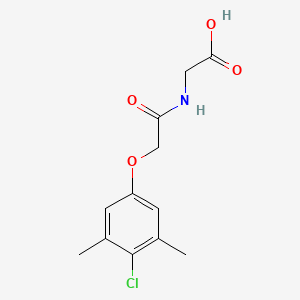
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule belonging to the class of thiadiazoles This compound features a distinctive arrangement of rings, including a furan ring, thiadiazole ring, piperidine ring, and isoxazole ring, all connected by a central acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To prepare 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, several steps are involved:
Formation of 1,3,4-Thiadiazole: : Starting with a furan derivative, a reaction with thiosemicarbazide under acidic conditions yields the intermediate thiadiazole.
Piperidine Ring Introduction: : The thiadiazole intermediate is reacted with piperidine in the presence of a suitable catalyst.
Acetamide Linkage Formation: : The product is then treated with acetic anhydride and isoxazole to form the desired acetamide linkage.
Industrial Production Methods: In an industrial setting, these reactions are typically conducted in large reactors with rigorous control over temperature and pressure to maximize yield and purity. The use of automated systems for monitoring and controlling reaction conditions ensures consistency in production.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the furan and thiadiazole rings.
Reduction: : Reduction can occur at the acetamide linkage or piperidine ring under appropriate conditions.
Substitution: : Substitution reactions can be carried out on the aromatic rings, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Primary or secondary amines.
Substitution: : Halogenated derivatives or organometallic adducts.
Aplicaciones Científicas De Investigación
This compound has several notable applications in scientific research:
Chemistry: : It serves as an important intermediate in the synthesis of other complex organic molecules, particularly in the development of heterocyclic compounds.
Industry: : It can be used in the design of novel materials with specific electronic properties due to its unique ring structures.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide depends on its application. In medicinal chemistry:
Molecular Targets: : It interacts with specific enzymes or receptors in the body, potentially modulating their activity.
Pathways Involved: : It can influence signaling pathways, such as neurotransmitter release or cellular metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds like other thiadiazoles or isoxazoles, it stands out due to its multi-ring structure and the diversity of functional groups. Similar Compounds :
5-(furan-2-yl)-1,3,4-thiadiazole
Piperidinyl isoxazole derivatives
Acetamide-linked heterocycles
The presence of both the furan and isoxazole rings linked through a piperidinyl-thiadiazole moiety imparts unique chemical and biological properties to this compound.
Propiedades
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-9-14(21-25-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(26-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFLECRCTFVTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)


![3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2732143.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2732144.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2732146.png)
![N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2732150.png)
